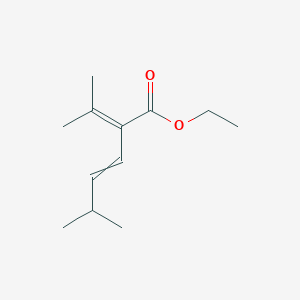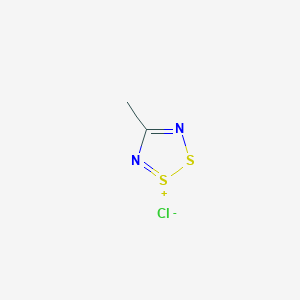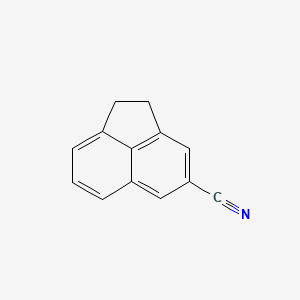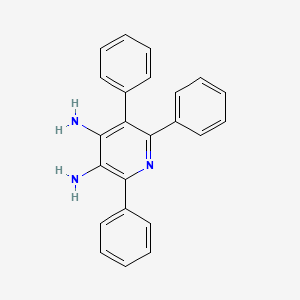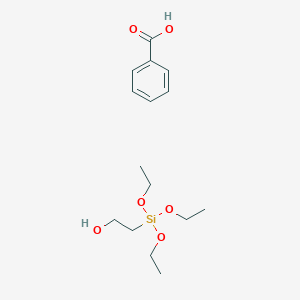![molecular formula C9H16N2O6S B14409796 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid CAS No. 82177-90-0](/img/structure/B14409796.png)
4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid is a compound with the chemical formula C₉H₁₆N₂O₆S. It belongs to a group of stereoisomers and is known for its unique structure, which includes both amino and carboxyethyl groups attached to a sulfanyl methyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid typically involves the reaction of L-glutamic acid with a sulfanyl methyl group donor under specific conditions. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
化学反应分析
Types of Reactions: 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds to form thiol groups.
Substitution: The amino and carboxyethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide-linked dimers, while reduction can yield free thiol groups .
科学研究应用
4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biochemical pathways and its potential as a biomarker.
Medicine: Research is ongoing to explore its therapeutic potential in treating certain diseases.
作用机制
The mechanism of action of 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
相似化合物的比较
L-Glutamic acid: Shares the glutamic acid backbone but lacks the sulfanyl methyl group.
Cysteine: Contains a thiol group but lacks the glutamic acid structure.
Methionine: Contains a sulfanyl group but has a different overall structure.
Uniqueness: 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid is unique due to its combination of amino, carboxyethyl, and sulfanyl methyl groups. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research .
属性
CAS 编号 |
82177-90-0 |
|---|---|
分子式 |
C9H16N2O6S |
分子量 |
280.30 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-[(2-amino-2-carboxyethyl)sulfanylmethyl]pentanedioic acid |
InChI |
InChI=1S/C9H16N2O6S/c10-5(8(14)15)1-4(7(12)13)2-18-3-6(11)9(16)17/h4-6H,1-3,10-11H2,(H,12,13)(H,14,15)(H,16,17)/t4?,5-,6?/m0/s1 |
InChI 键 |
NPLBUHHVMKUZHK-XRVVJQKQSA-N |
手性 SMILES |
C([C@@H](C(=O)O)N)C(CSCC(C(=O)O)N)C(=O)O |
规范 SMILES |
C(C(CSCC(C(=O)O)N)C(=O)O)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14409738.png)
![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)

